cis-11,14,17-Eicosatrienoic acid methyl ester
Overview
Description
cis-11,14,17-Eicosatrienoic acid methyl ester: is an organic compound with the molecular formula C21H36O2 and a molecular weight of 320.51 g/mol . It is a methyl ester derivative of eicosatrienoic acid, characterized by the presence of three cis double bonds at the 11th, 14th, and 17th positions of the carbon chain . This compound is a colorless liquid at room temperature and is soluble in organic solvents such as ethanol, ether, and chloroform .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-11,14,17-Eicosatrienoic acid methyl ester typically involves the esterification of cis-11,14,17-Eicosatrienoic acid with methanol . This reaction is usually catalyzed by an acid or an acid catalyst to promote the formation of the methyl ester . The reaction conditions often include refluxing the mixture of the acid and methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The process involves continuous esterification in large reactors, followed by purification steps such as distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: cis-11,14,17-Eicosatrienoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated eicosanoic acid methyl ester.
Substitution: Amides, esters, and other substituted derivatives.
Scientific Research Applications
cis-11,14,17-Eicosatrienoic acid methyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of cis-11,14,17-Eicosatrienoic acid methyl ester involves its incorporation into lipid membranes and its metabolism into bioactive lipid mediators . These mediators can modulate various cellular processes, including inflammation and cell signaling pathways . The compound’s effects are mediated through interactions with specific molecular targets such as enzymes and receptors involved in lipid metabolism .
Comparison with Similar Compounds
- cis-11,14-Eicosadienoic acid methyl ester
- Methyl all-cis-5,8,11,14,17-eicosapentaenoate
- cis-13,16-Docosadienoic acid methyl ester
- all-cis-4,7,10,13,16,19-Docosahexaenoic acid methyl ester
Comparison: cis-11,14,17-Eicosatrienoic acid methyl ester is unique due to its specific arrangement of three cis double bonds, which imparts distinct chemical and biological properties . Compared to similar compounds, it has a unique role in lipid metabolism and exhibits specific bioactivities that are not observed in other eicosatrienoic acid derivatives .
Properties
IUPAC Name |
methyl (11E,14E,17E)-icosa-11,14,17-trienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11H,3,6,9,12-20H2,1-2H3/b5-4+,8-7+,11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAVRBUXEPJVRC-JSIPCRQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55682-88-7, 207615-39-2 | |
Record name | Methyl 11,14,17-eicosatrienoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl eicosatrienoate, (11E,14E,17E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207615392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METHYL EICOSATRIENOATE, (11E,14E,17E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64353K1U22 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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